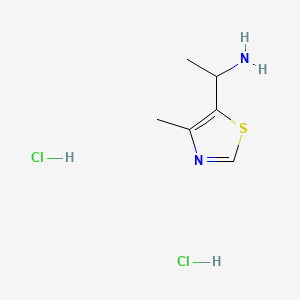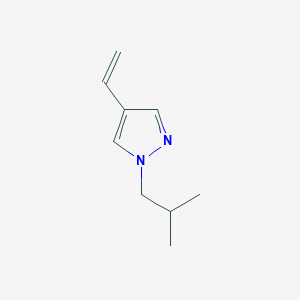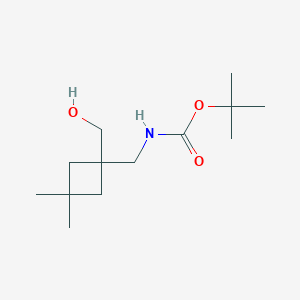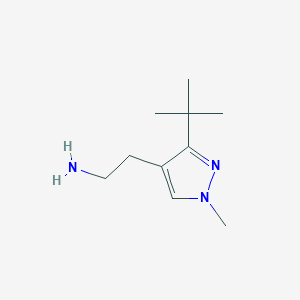
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride typically involves the reaction of 4-methylthiazole with ethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form for enhanced stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. This leads to the inhibition of cell growth and eventual cell death .
Comparaison Avec Des Composés Similaires
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol: This compound shares a similar thiazole structure but differs in its functional groups.
2-Acetylthiazoline: Another thiazole derivative with distinct chemical properties and applications.
Imidazole Derivatives: These compounds also contain nitrogen in their ring structure and exhibit similar biological activities.
Uniqueness: 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its stability and solubility, making it particularly useful in various applications .
Propriétés
Formule moléculaire |
C6H12Cl2N2S |
|---|---|
Poids moléculaire |
215.14 g/mol |
Nom IUPAC |
1-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-4(7)6-5(2)8-3-9-6;;/h3-4H,7H2,1-2H3;2*1H |
Clé InChI |
IVPIFYJLJVHGHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C(C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)

